

physical properties of Rh(acac)(C₂H₄)₂ complex

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Compound of Interest

Compound Name:	Acetylacetonatobis(ethylene)rhodium(I)
CAS No.:	12082-47-2
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An In-Depth Technical Guide to the Physical Properties of **Acetylacetonatobis(ethylene)rhodium(I)** [Rh(acac)(C₂H₄)₂]

Abstract

Acetylacetonatobis(ethylene)rhodium(I), with the chemical formula Rh(acac)(C₂H₄)₂, is a significant organometallic complex widely utilized as a catalyst precursor in a multitude of organic transformations, including hydroformylation, hydrogenation, and polymerization.^{[1][2]} Its utility stems from the labile nature of the ethylene ligands, which are readily displaced by other substrates, and the stabilizing effect of the bidentate acetylacetonate (acac) ligand. This guide provides a comprehensive examination of the core physical properties of Rh(acac)(C₂H₄)₂, offering insights into its synthesis, handling, molecular structure, spectroscopic signature, and thermal stability. The content herein is intended for researchers, chemists, and material scientists who employ this complex in synthetic and catalytic applications, providing the foundational knowledge necessary for its effective use and characterization.

Introduction and Significance

Rh(acac)(C₂H₄)₂ is a yellow to orange, air-sensitive crystalline solid that serves as a cornerstone rhodium(I) precursor in both academic and industrial research.^{[3][4]} Its formal name is (2,4-Pentanedionato)bis(η²-ethene)rhodium(I), and it belongs to a class of square planar d⁸ metal complexes. The significance of this compound lies in its role as a convenient and reactive source of the "Rh(acac)" moiety. The two ethylene ligands are weakly bound and

can be easily substituted by a variety of other ligands, such as phosphines, dienes, or carbon monoxide, making it a versatile starting material for the synthesis of a wide array of rhodium catalysts.[2] This reactivity is also harnessed in materials science, where it functions as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of rhodium-containing thin films and nanomaterials.

Synthesis and Safe Handling

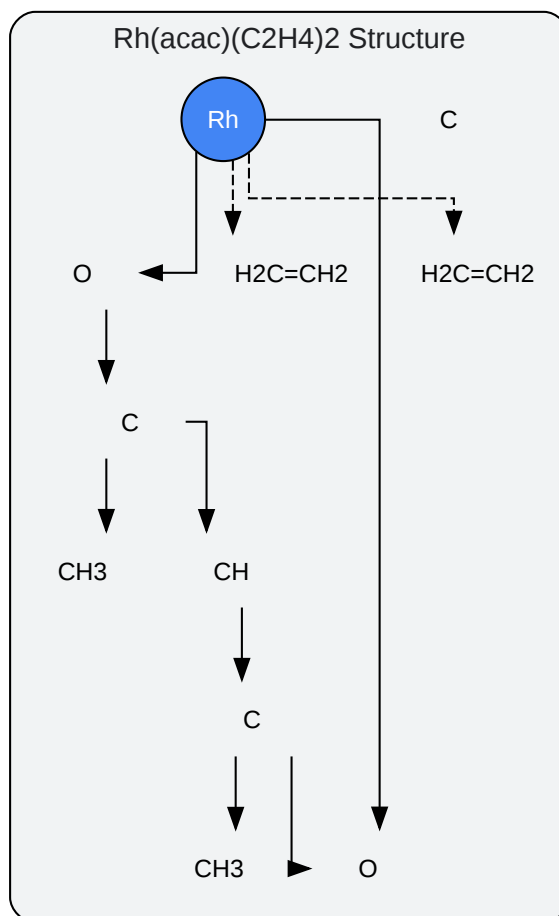
The primary synthetic route to $\text{Rh}(\text{acac})(\text{C}_2\text{H}_4)_2$ involves the displacement of the carbonyl ligands from its precursor, dicarbonyl(acetylacetonato)rhodium(I), $\text{Rh}(\text{acac})(\text{CO})_2$, by bubbling ethylene gas through a solution of the dicarbonyl complex. This ligand exchange is driven by the formation of the more stable ethylene complex under these conditions.

Given its physical properties, stringent handling procedures are paramount. $\text{Rh}(\text{acac})(\text{C}_2\text{H}_4)_2$ is known to be air-sensitive and should be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][4] For long-term storage, it is recommended to keep the solid compound in a sealed container at low temperatures (2-8°C) to mitigate thermal decomposition.[4]

Molecular and Electronic Structure

The complex adopts a square planar geometry around the central rhodium(I) atom, which is typical for a d^8 transition metal center. The acetylacetonate ligand is bidentate, coordinating to the rhodium center through its two oxygen atoms. The two ethylene molecules are bound side-on (η^2 -coordination), occupying the remaining two coordination sites. This arrangement results in a molecule with C_{2v} symmetry.

The bonding of the ethylene ligands is described by the Dewar-Chatt-Duncanson model, involving a σ -donation from the ethylene π -orbital to an empty d-orbital on the rhodium and a π -back-donation from a filled rhodium d-orbital into the ethylene π^* -antibonding orbital. This back-donation weakens the C=C bond, a key feature that can be observed spectroscopically.



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Caption: Molecular structure of Rh(acac)(C₂H₄)₂.

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity and purity of Rh(acac)(C₂H₄)₂ and for studying its downstream reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides a clear signature for the complex. It will show distinct resonances for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand, as well as a characteristic signal for the protons of the coordinated ethylene ligands. The chemical shift of the ethylene protons is significantly shifted upfield compared to free ethylene due to the shielding effect of the metal center.

- ^{13}C NMR: The carbon spectrum complements the ^1H NMR data, showing signals for the methyl, methine, and carbonyl carbons of the acac ligand, and a key signal for the olefinic carbons of the ethylene ligands.
- ^{103}Rh NMR: While less common due to the low receptivity of the ^{103}Rh nucleus, solid-state NMR has been used to study this complex.[5] It exhibits a large chemical shift anisotropy (span, Ω) in the range of 7000 to 8000 ppm, which is characteristic of Rh(I) complexes with η^2 -coordinated alkene ligands.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing $\text{Rh}(\text{acac})(\text{C}_2\text{H}_4)_2$. Key vibrational bands include:

- Acetylacetonate Vibrations: Strong bands typically appear in the $1500\text{-}1600\text{ cm}^{-1}$ region, corresponding to the C=O and C=C stretching modes of the delocalized acac ring.
- Coordinated Ethylene Vibrations: The C=C stretching frequency of the coordinated ethylene ligands is a critical diagnostic peak. In free ethylene, this vibration occurs at $\sim 1623\text{ cm}^{-1}$. Upon coordination to the rhodium center, π -back-donation into the ethylene π^* orbital weakens the double bond, causing this peak to shift to a lower frequency, typically in the range of $1500\text{-}1520\text{ cm}^{-1}$.

Physicochemical Properties

The fundamental physical properties of $\text{Rh}(\text{acac})(\text{C}_2\text{H}_4)_2$ are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	$C_9H_{15}O_2Rh$	[3][6]
Molecular Weight	~258.12 g/mol	[4][6]
Appearance	Yellow to orange crystalline powder	[3][4]
Melting Point	141-142 °C	[4]
Solubility	Soluble in benzene, toluene, acetone	
Stability	Air-sensitive, store at 2-8 °C	[3][4]

Thermal Analysis and Stability

$Rh(acac)(C_2H_4)_2$ exhibits limited thermal stability, as indicated by its recommended cold storage conditions.[3][4] While specific thermal decomposition studies on this exact complex are not widely published, analogies can be drawn from related compounds. For instance, $Rh(acac)_3$ begins to decompose around 184 °C.[7] The dicarbonyl analogue, $Rh(acac)(CO)_2$, decomposes under elevated temperatures and pressures of synthesis gas (CO/H₂) to form polynuclear rhodium carbonyl clusters like $[Rh_4(CO)_{12}]$ and $[Rh_6(CO)_{16}]$. [8] It is plausible that $Rh(acac)(C_2H_4)_2$ undergoes thermal decomposition through the initial loss of the volatile ethylene ligands, potentially leading to the formation of rhodium metal or rhodium-containing clusters, especially under reactive atmospheres.

Experimental Protocols

Protocol: Infrared Spectroscopy Analysis

This protocol describes the acquisition of an IR spectrum for $Rh(acac)(C_2H_4)_2$, a crucial step for identity confirmation.

Causality: Due to the compound's air sensitivity, the entire sample preparation must be conducted under an inert atmosphere to prevent oxidation and decomposition, which would introduce spurious peaks (e.g., from Rh-oxides or degradation of the organic ligands) and provide a non-representative spectrum.

Methodology:

- Inert Atmosphere Preparation: Transfer a standard IR card with a salt plate (e.g., KBr or NaCl) and a vial containing $\text{Rh}(\text{acac})(\text{C}_2\text{H}_4)_2$ into a nitrogen- or argon-filled glovebox.
- Sample Preparation (Nujol Mull):
 - Place a small amount (~1-2 mg) of the yellow-orange solid onto the salt plate.
 - Add one small drop of Nujol (mineral oil) to the solid.
 - Carefully grind the solid into the oil with a spatula or agate pestle until a uniform, translucent paste (mull) is formed.
- Sample Loading: Spread a thin, even layer of the mull onto one salt plate. Place a second salt plate on top and gently rotate to ensure a consistent film with no air bubbles.
- Data Acquisition:
 - Quickly remove the assembled salt plates from the glovebox and place them in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis:
 - Identify and label the characteristic peaks for the acac ligand ($1500\text{-}1600\text{ cm}^{-1}$) and the coordinated ethylene C=C stretch.
 - Subtract any Nujol peaks (ca. $2924, 2853, 1462, 1377\text{ cm}^{-1}$).

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of $\text{Rh}(\text{acac})(\text{C}_2\text{H}_4)_2$.

Conclusion

Acetylacetonatobis(ethylene)rhodium(I) is a fundamentally important precursor in rhodium chemistry. Its physical properties—a moderately stable, soluble, crystalline solid with labile ethylene ligands—make it an ideal entry point for the synthesis of homogeneous catalysts and advanced materials. A thorough understanding of its square planar structure, spectroscopic fingerprints (particularly in NMR and IR), and requisite handling under inert conditions is critical for any researcher aiming to leverage its synthetic potential. The characterization data and protocols outlined in this guide provide a robust framework for ensuring the quality and effective application of this versatile organometallic complex.

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